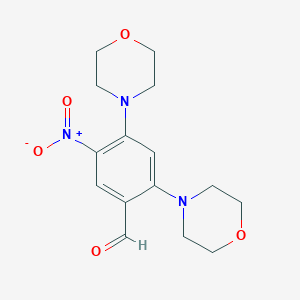![molecular formula C24H23NO2 B415202 2,2-DIMETHYL-5-(5-METHYLFURAN-2-YL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B415202.png)
2,2-DIMETHYL-5-(5-METHYLFURAN-2-YL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-DIMETHYL-5-(5-METHYLFURAN-2-YL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound with a unique structure that combines a furan ring with a benzo[a]phenanthridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIMETHYL-5-(5-METHYLFURAN-2-YL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,2-DIMETHYL-5-(5-METHYLFURAN-2-YL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce more saturated hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biology
In biological research, derivatives of this compound are explored for their potential as bioactive molecules. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them candidates for drug development.
Medicine
In medicine, this compound and its derivatives are investigated for their therapeutic potential. They may serve as lead compounds in the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers or coatings, that require specific chemical properties.
Mechanism of Action
The mechanism of action of 2,2-DIMETHYL-5-(5-METHYLFURAN-2-YL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-5-(5-methyl-furan-2-yl)-tetrahydrofuran
- 2,2-Dimethyl-5-(5-methyl-furan-2-yl)-tetrahydroquinoline
Uniqueness
Compared to similar compounds, 2,2-DIMETHYL-5-(5-METHYLFURAN-2-YL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H23NO2 |
|---|---|
Molecular Weight |
357.4g/mol |
IUPAC Name |
2,2-dimethyl-5-(5-methylfuran-2-yl)-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C24H23NO2/c1-14-8-11-20(27-14)23-22-17(12-24(2,3)13-19(22)26)21-16-7-5-4-6-15(16)9-10-18(21)25-23/h4-11,23,25H,12-13H2,1-3H3 |
InChI Key |
CRRDAXPCCFEKBN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C2C3=C(CC(CC3=O)(C)C)C4=C(N2)C=CC5=CC=CC=C54 |
Canonical SMILES |
CC1=CC=C(O1)C2C3=C(CC(CC3=O)(C)C)C4=C(N2)C=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-bromo-4-phenylquinazoline](/img/structure/B415119.png)
![1-{4-[(6-Bromo-4-phenyl-2-quinazolinyl)amino]phenyl}-3-phenyl-2-propen-1-one](/img/structure/B415120.png)
![2-Iodo-dibenzo[a,c]phenazine](/img/structure/B415121.png)


![2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B415127.png)
![5-[(2-Hydroxy-3-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B415129.png)
![N-(1H-benzimidazol-2-yl)-N-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}amine](/img/structure/B415131.png)
![2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B415133.png)
![2-[5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]-4-PHENYL-1,2-DIHYDROPHTHALAZIN-1-ONE](/img/structure/B415134.png)
![2-[2-(1-Benzofuran-2-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B415137.png)
![2-({4-nitrobenzyl}sulfanyl)-3-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B415139.png)
![5-AMINO-3-[(1Z)-1-CYANO-2-[5-NITRO-2,4-BIS(PIPERIDIN-1-YL)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B415140.png)
![N-(4-ethylphenyl)-2-[(4-oxo-3-phenyl-3,4,6,7,8,9-hexahydro[1]benzothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B415141.png)
